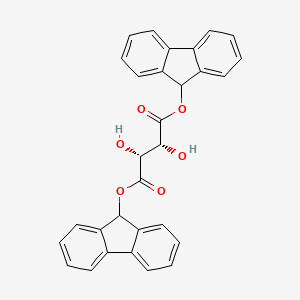
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two fluorenyl groups attached to the dihydroxybutanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid derivatives with fluorenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Aplicaciones Científicas De Investigación
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The fluorenyl groups may facilitate binding to proteins or enzymes, influencing their activity. The dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid derivatives: Compounds like butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-di-9H-fluoren-9-yl ester share structural similarities.
Fluorenyl esters: Other esters containing fluorenyl groups, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine.
Uniqueness
Di-9H-fluoren-9-yl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific combination of fluorenyl and dihydroxybutanedioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
819077-06-0 |
|---|---|
Fórmula molecular |
C30H22O6 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
bis(9H-fluoren-9-yl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C30H22O6/c31-25(29(33)35-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)27)26(32)30(34)36-28-23-15-7-3-11-19(23)20-12-4-8-16-24(20)28/h1-16,25-28,31-32H/t25-,26-/m1/s1 |
Clave InChI |
YSVNNPNMFGXMCU-CLJLJLNGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)[C@@H]([C@H](C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC(=O)C(C(C(=O)OC4C5=CC=CC=C5C6=CC=CC=C46)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14212100.png)
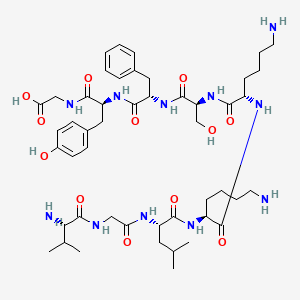
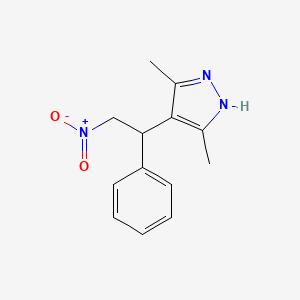
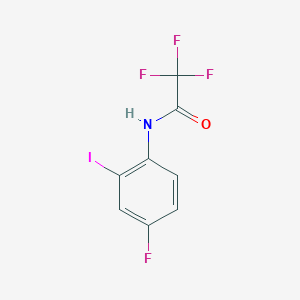
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
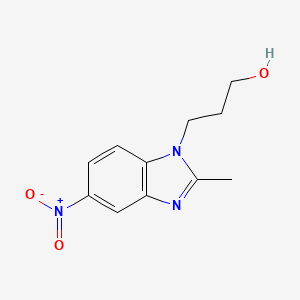
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
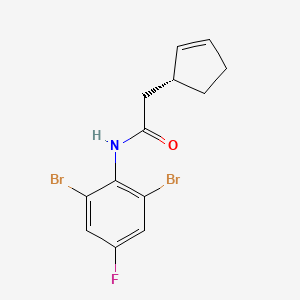

![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
